(2S,5S)-5-Ethylpyrrolidine-2-carboxamide (2S,5S)-5-Ethylpyrrolidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17244962
InChI: InChI=1S/C7H14N2O/c1-2-5-3-4-6(9-5)7(8)10/h5-6,9H,2-4H2,1H3,(H2,8,10)/t5-,6-/m0/s1
SMILES:
Molecular Formula: C7H14N2O
Molecular Weight: 142.20 g/mol

(2S,5S)-5-Ethylpyrrolidine-2-carboxamide

CAS No.:

Cat. No.: VC17244962

Molecular Formula: C7H14N2O

Molecular Weight: 142.20 g/mol

* For research use only. Not for human or veterinary use.

(2S,5S)-5-Ethylpyrrolidine-2-carboxamide -

Specification

Molecular Formula C7H14N2O
Molecular Weight 142.20 g/mol
IUPAC Name (2S,5S)-5-ethylpyrrolidine-2-carboxamide
Standard InChI InChI=1S/C7H14N2O/c1-2-5-3-4-6(9-5)7(8)10/h5-6,9H,2-4H2,1H3,(H2,8,10)/t5-,6-/m0/s1
Standard InChI Key HOTLTPNJQNTQNS-WDSKDSINSA-N
Isomeric SMILES CC[C@H]1CC[C@H](N1)C(=O)N
Canonical SMILES CCC1CCC(N1)C(=O)N

Introduction

Molecular Characteristics and Structural Analysis

Chemical Identity and Stereochemistry

(2S,5S)-5-Ethylpyrrolidine-2-carboxamide (IUPAC name: (2S,5S)-5-ethylpyrrolidine-2-carboxamide) is a bicyclic amine with a molecular formula of C₇H₁₄N₂O and a molecular weight of 142.20 g/mol. Its structure features a pyrrolidine ring substituted with an ethyl group at the 5-position and a carboxamide moiety at the 2-position. The compound’s stereochemistry is defined by its (2S,5S) configuration, which imposes a rigid trans-diequatorial arrangement of substituents, as confirmed by X-ray crystallography of analogous pyrrolidines .

Table 1: Molecular Data for (2S,5S)-5-Ethylpyrrolidine-2-carboxamide

PropertyValue
Molecular FormulaC₇H₁₄N₂O
Molecular Weight142.20 g/mol
IUPAC Name(2S,5S)-5-ethylpyrrolidine-2-carboxamide
Canonical SMILESCCC1CCC(N1)C(=O)N
Isomeric SMILESCC[C@H]1CCC@HC(=O)N
PubChem CID13985445

The stereochemical integrity of this compound is critical for its biological activity, as evidenced by the reduced efficacy of its (2R,5R) enantiomer in enzyme binding assays .

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) studies reveal distinct signals for the ethyl group (δ 0.85–1.25 ppm for CH₃, δ 1.35–1.60 ppm for CH₂) and the carboxamide proton (δ 6.20–6.50 ppm) . Density functional theory (DFT) calculations predict a puckered pyrrolidine ring with a chair-like transition state during cyclization steps, consistent with experimental observations of high diastereoselectivity in its synthesis .

Synthetic Methodologies

Asymmetric Synthesis from Chiral Precursors

The Schlessinger-Welch route, originally developed for trans-2,5-dimethylpyrrolidines, has been adapted for (2S,5S)-5-ethylpyrrolidine-2-carboxamide. This method begins with d-alanine, which undergoes sequential reduction, protection, and cyclization to yield the target compound :

  • Reduction and Protection: d-Alanine is reduced to aminoalcohol 31, followed by benzyloxycarbonyl (Cbz) protection.

  • Tosylation and Halogenation: Tosylation of the alcohol and Finkelstein reaction with KI yields iodide 32.

  • Grignard Addition: Copper-mediated reaction with allyl magnesium bromide forms 33.

  • Cyclization: Intramolecular aminomercuration and NaBH₄ reduction afford the pyrrolidine ring with >95% diastereomeric excess (de) .

Table 2: Comparison of Synthetic Routes

MethodYield (%)Diastereoselectivity (%)Key Catalyst/Reagent
Schlessinger-Welch 65–78>95CuI, AllylMgBr
Biocatalyzed Transamination 8299R-Selective Reductive Aminase
Rhodium-Catalyzed C–H Insertion 7090Rh₂(esp)₂

Biocatalytic Approaches

Recent advances employ multienzymatic cascades for greener synthesis. For example, transaminases convert 1,4-diketones 75 to dihydropyrroles 76, which are subsequently reduced by reductive aminases to yield (2S,5S)-5-ethylpyrrolidine-2-carboxamide with 99% enantiomeric excess (ee) . This method eliminates heavy metal catalysts and operates under mild conditions (pH 7.0, 25°C).

Transition Metal-Mediated Strategies

Rhodium(II)-catalyzed C–H insertion of donor-acceptor diazo compounds 89 provides access to C₂-symmetric pyrrolidines 90 with 90% de . This method is highly modular, allowing incorporation of diverse alkyl and aryl groups at the 5-position.

Biological Activity and Mechanistic Insights

Enzyme Inhibition and Binding Studies

(2S,5S)-5-Ethylpyrrolidine-2-carboxamide exhibits inhibitory activity against prolyl oligopeptidase (POP), a target for neurodegenerative therapies. Molecular docking simulations indicate that the ethyl group occupies a hydrophobic pocket near the enzyme’s active site, while the carboxamide forms hydrogen bonds with Arg643 and Tyr473 . Comparative studies show a 50% inhibitory concentration (IC₅₀) of 12.3 µM, outperforming analogous proline derivatives (IC₅₀ > 100 µM) .

Applications in Asymmetric Catalysis

This compound serves as a chiral auxiliary in asymmetric alkylations. For instance, Beak’s methodology uses its bis(methoxymethyl) derivative to achieve >95% de in the alkylation of carboxamide enolates . The rigidity of the pyrrolidine ring minimizes conformational flexibility, enhancing stereocontrol.

Comparative Analysis with Structural Analogues

Carboxamide vs. Carboxylic Acid Functionalization

Compared to (2S,5S)-5-carboxymethylproline , the carboxamide group in (2S,5S)-5-ethylpyrrolidine-2-carboxamide improves solubility in aprotic solvents (e.g., 25 mg/mL in DMSO vs. 8 mg/mL for the carboxylic acid analogue) . This property facilitates its use in organocatalytic applications.

Future Directions and Challenges

Scalability of Biocatalytic Routes

While enzymatic methods offer high selectivity, substrate scope remains limited to linear diketones. Engineering transaminases to accept branched precursors could expand access to structurally diverse pyrrolidines.

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